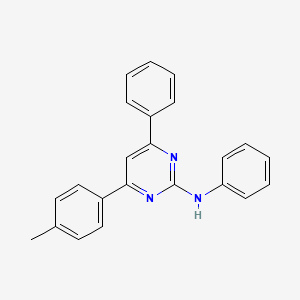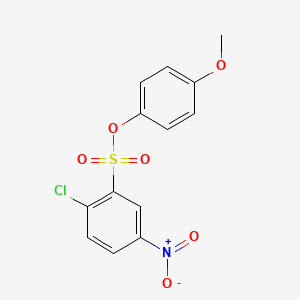
4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine, also known as MPDP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of fields, including biochemistry, pharmacology, and materials science. In
Wissenschaftliche Forschungsanwendungen
4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine has been found to have a wide range of applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine has been found to have antimicrobial properties, making it useful in the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine is not fully understood. It is believed that the compound interacts with cellular pathways involved in cell growth and division, leading to the inhibition of cancer cell growth. Additionally, 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine has been found to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to the disruption of bacterial growth and replication.
Biochemical and Physiological Effects:
4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine has been found to have a number of biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine has been found to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to the disruption of bacterial growth and replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine for lab experiments is its high potency. The compound has been found to be effective at very low concentrations, making it useful for a variety of applications. Additionally, 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine is relatively easy to synthesize, making it readily available for research. However, one limitation of 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine is its potential toxicity. The compound has been found to be toxic to some types of cells, and caution should be taken when handling and using the compound in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine. One area of interest is in the development of new cancer therapies. Researchers are currently exploring the use of 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine in combination with other compounds to enhance its effectiveness as an anticancer agent. Additionally, there is interest in exploring the use of 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine in the development of new antibiotics to combat antibiotic-resistant bacteria. Finally, researchers are also exploring the potential use of 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine in materials science, where its unique properties may be useful in the development of new materials with novel properties.
Synthesemethoden
The synthesis of 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine involves the reaction of 4-methylbenzaldehyde with a mixture of aniline and benzaldehyde in the presence of a catalyst. The resulting product is then treated with urea and heated to form the pyrimidine ring. Further purification and crystallization steps yield the final product, 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine.
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-N,6-diphenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3/c1-17-12-14-19(15-13-17)22-16-21(18-8-4-2-5-9-18)25-23(26-22)24-20-10-6-3-7-11-20/h2-16H,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZNPDAYEIAWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-N,6-diphenylpyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[(dimethylamino)carbonothioyl]benzamide](/img/structure/B4957184.png)
![N-(1H-benzimidazol-2-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4957192.png)


![2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4957204.png)
![1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B4957208.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4957216.png)
![8-(1,3-benzodioxol-5-ylmethyl)-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4957226.png)
![3-amino-1,1-bis(ethylthio)-4-phenyl-4,5,6,7,8,9-hexahydro-1H-pyrrolo[3,4-c]quinoline-3a,9b-dicarbonitrile](/img/structure/B4957232.png)
![N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide](/img/structure/B4957236.png)


![2-methyl-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4957256.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methoxypiperidine](/img/structure/B4957282.png)